N-(4-chlorobenzyl)-N-[3-(dimethylamino)propyl]-N',N'-dimethyl-1,3-propanediamine oxalate is a synthetic compound classified as a sigma receptor antagonist with affinity for the dopamine transporter (DAT). [] It has been investigated primarily for its potential in reducing cocaine self-administration in preclinical studies. [, , ]
N-(4-chlorobenzyl)-N-[3-(dimethylamino)propyl]-N',N'-dimethyl-1,3-propanediamine oxalate acts as a dual inhibitor of both sigma receptors and the dopamine transporter (DAT). [, , ] While the exact mechanism underlying its effect on cocaine self-administration is not fully elucidated, it's suggested that its dual action on both targets contributes to its unique pharmacological profile. [, , ] This compound, unlike selective DAT inhibitors, does not appear to be self-administered, suggesting a potential for reduced abuse liability. [, , ]
The primary scientific application of N-(4-chlorobenzyl)-N-[3-(dimethylamino)propyl]-N',N'-dimethyl-1,3-propanediamine oxalate, as identified in the abstracts, is in preclinical studies investigating its potential for reducing cocaine self-administration. [, , ] Research suggests that this compound, along with its analogs, can decrease cocaine self-administration behavior in animal models without impacting food-reinforced responding. [, , ] This selectivity profile suggests a potential therapeutic window for addressing cocaine abuse.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.: 2508-19-2
CAS No.:
CAS No.: 53417-29-1
CAS No.: 876657-17-9